![molecular formula C10H20N2O B1469712 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol CAS No. 1823003-74-2](/img/structure/B1469712.png)
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
描述
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol is a chemical compound that features a piperazine ring substituted with a cyclopropylmethyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol typically involves the reaction of N-Boc-piperazine with cyclopropane carbonyl chloride in the presence of a base such as triethylamine or pyridine. The resulting intermediate is then reduced using sodium borohydride and boron trifluoride-ethyl ether complex to yield the desired product . This method is advantageous due to the availability of raw materials, low cost, and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inert solvents and controlled reaction conditions to ensure high purity and yield. The final product is typically purified through extraction and concentration techniques .
化学反应分析
Types of Reactions
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring .
科学研究应用
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.
作用机制
The mechanism of action of 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The cyclopropylmethyl group and ethanol moiety contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
Cyclopropylmethyl piperazines: These compounds share the cyclopropylmethyl group and piperazine ring but differ in other substituents.
Piperidine derivatives: These compounds have a similar piperazine ring structure but with different substituents and functional groups.
Uniqueness
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol is unique due to its specific combination of a cyclopropylmethyl group and an ethanol moiety attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-6-3-10-8-12(5-4-11-10)7-9-1-2-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHLJIGMDPQFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
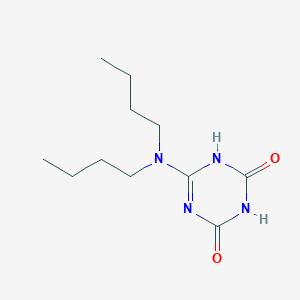
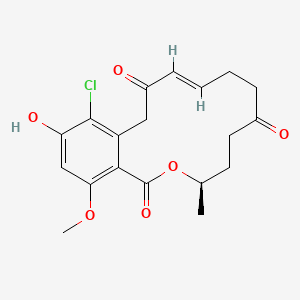
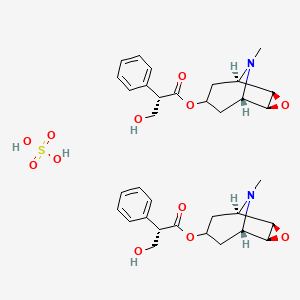
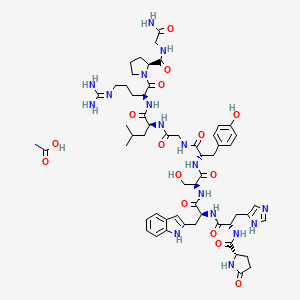
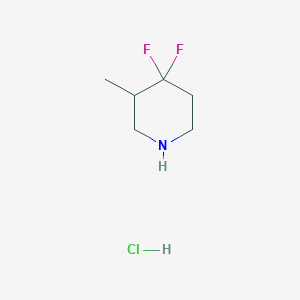
![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)

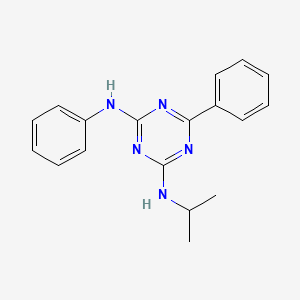
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)
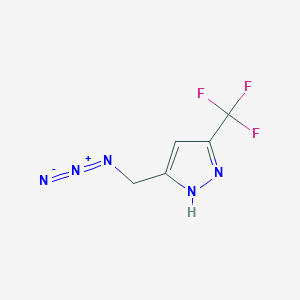
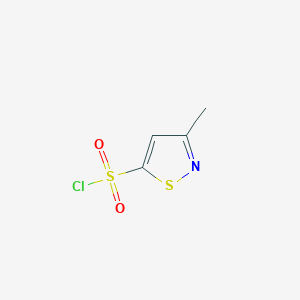
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)
